N-cyclopentyl-N'-phenylurea
Overview
Description
N-cyclopentyl-N’-phenylurea is a phenylurea compound known for its diverse applications, particularly in the field of agriculture as a fungicide. It is commonly referred to as pencycuron and is used to control diseases caused by Rhizoctonia solani and Pellicularia spp. This compound is characterized by its chemical formula C₁₉H₂₁ClN₂O and a molecular weight of 328.84 g/mol .
Scientific Research Applications
N-cyclopentyl-N’-phenylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-phenylurea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is efficient and environmentally friendly, producing high yields of N-substituted ureas . Another common method involves the reaction of isocyanates or carbamoyl chlorides with ammonia, where the isocyanate and carbamoyl chloride are generated by reacting the corresponding amine with phosgene .
Industrial Production Methods
Industrial production of N-cyclopentyl-N’-phenylurea follows similar synthetic routes but on a larger scale. The process is designed to be resource-efficient and environmentally friendly, adhering to strict regulatory guidelines to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopentyl-N’-phenylurea oxides, while reduction may produce N-cyclopentyl-N’-phenylurea hydrides .
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-phenylurea involves its specific activity against the plant pathogen Rhizoctonia solani. It disrupts the normal functioning of the pathogen, leading to its death. The molecular targets and pathways involved in this process are still under investigation, but it is known to affect the cell membrane integrity of the pathogen .
Comparison with Similar Compounds
N-cyclopentyl-N’-phenylurea is unique among phenylurea compounds due to its specific activity against Rhizoctonia solani. Similar compounds include:
N-cyclopentyl-N,N-diphenylurea: Used in early discovery research.
N-(cyclohexylmethyl)-N’-phenylurea: Another phenylurea derivative with different applications.
N-(4-chlorophenyl)methyl-N-cyclopentyl-N’-phenylurea:
These compounds share structural similarities but differ in their specific applications and effectiveness.
Properties
IUPAC Name |
1-cyclopentyl-3-phenylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(14-11-8-4-5-9-11)13-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODZEKGCUPWVLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157027 | |
Record name | N-Cyclopentyl-N'-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13140-89-1 | |
Record name | NSC 131956 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013140891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC131956 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Cyclopentyl-N'-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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